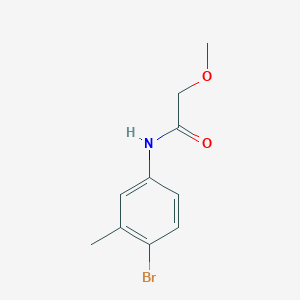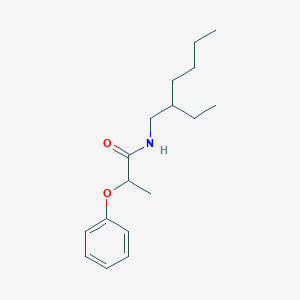
2-(Octanoylamino)benzoic acid
Descripción general
Descripción
2-(Octanoylamino)benzoic acid, commonly known as OABA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. OABA belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Use in Food Industry and Environmental Distribution
Benzoic acid and its derivatives, including 2-(octanoylamino)benzoic acid, are noted for their use as antibacterial and antifungal preservatives, as well as flavoring agents in various industries such as food, cosmetics, hygiene, and pharmaceuticals. This widespread use results in their distribution in the environment, including water, soil, and air, leading to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).
2. Application in Enzymatic Activity Analysis
This compound serves as a chromogenic substrate for determining aliphatic penicillin acylase activity. This application is important in the detection of penicillin acylases capable of cleaving synthetic amides, contributing to research in enzymology and antibiotic development (Arroyo et al., 2002).
3. Role in Pharmaceutical Research
In pharmaceutical research, benzoic acid derivatives, including this compound, are utilized due to their antifungal and antimicrobial properties. Their complex formation with drug delivery systems like alpha cyclodextrin has been studied, emphasizing their significance in drug formulation and delivery (Dikmen, 2021).
4. Involvement in Metabolic and Pharmacokinetic Studies
This compound is implicated in studies exploring the metabolism and pharmacokinetics of various compounds. For instance, its role in the body's response to certain pharmaceuticals, and how it is processed, can provide insights into drug efficacy and safety (Man et al., 2019).
5. Contributions to Analytical Chemistry
The compound is used in analytical chemistry, particularly in the detection of benzoic acid, a common preservative. Its incorporation into methods such as polyaniline/Al bismuthate composite nanorods modified electrodes highlights its utility in developing sensitive detection techniques (Pei et al., 2020).
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
2-(octanoylamino)benzoic acid |
InChI |
InChI=1S/C15H21NO3/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15(18)19/h7-10H,2-6,11H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
DIBJPKPIMHBNDD-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
SMILES canónico |
CCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)









